molecular formula C11H11N3O4S B2713432 [(E)-[1-Cyano-2-(methylamino)-2-oxoethylidene]amino] 4-methylbenzenesulfonate CAS No. 2321343-46-6

[(E)-[1-Cyano-2-(methylamino)-2-oxoethylidene]amino] 4-methylbenzenesulfonate

Cat. No.: B2713432
CAS No.: 2321343-46-6
M. Wt: 281.29
InChI Key: MEEFEHBVOJIDJW-GXDHUFHOSA-N
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Description

[(E)-[1-Cyano-2-(methylamino)-2-oxoethylidene]amino] 4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a methylamino group, and a sulfonate group attached to a benzene ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[1-Cyano-2-(methylamino)-2-oxoethylidene]amino] 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyano Group: The initial step involves the introduction of the cyano group into the molecule. This can be achieved through a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide or potassium cyanide.

    Introduction of the Methylamino Group: The next step involves the introduction of the methylamino group. This can be done through a reductive amination reaction, where a suitable amine (e.g., methylamine) is reacted with an aldehyde or ketone precursor in the presence of a reducing agent such as sodium borohydride.

    Formation of the Sulfonate Group: The final step involves the sulfonation of the benzene ring. This can be achieved by reacting the intermediate compound with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylamino group can lead to the formation of a nitroso or nitro derivative, while reduction of the cyano group can yield a primary amine.

Scientific Research Applications

Chemistry

In chemistry, [(E)-[1-Cyano-2-(methylamino)-2-oxoethylidene]amino] 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its unique structure allows it to interact with various biological molecules, providing insights into their functions and mechanisms.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [(E)-[1-Cyano-2-(methylamino)-2-oxoethylidene]amino] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [(E)-[1-Cyano-2-(methylamino)-2-oxoethylidene]amino] 4-chlorobenzenesulfonate: Similar structure but with a chlorine substituent on the benzene ring.

    [(E)-[1-Cyano-2-(methylamino)-2-oxoethylidene]amino] 4-nitrobenzenesulfonate: Similar structure but with a nitro substituent on the benzene ring.

    [(E)-[1-Cyano-2-(methylamino)-2-oxoethylidene]amino] 4-hydroxybenzenesulfonate: Similar structure but with a hydroxyl substituent on the benzene ring.

Uniqueness

[(E)-[1-Cyano-2-(methylamino)-2-oxoethylidene]amino] 4-methylbenzenesulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[(E)-[1-cyano-2-(methylamino)-2-oxoethylidene]amino] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-8-3-5-9(6-4-8)19(16,17)18-14-10(7-12)11(15)13-2/h3-6H,1-2H3,(H,13,15)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEFEHBVOJIDJW-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C(C#N)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/N=C(\C#N)/C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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